N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a chemically significant compound widely used in various fields, such as pharmaceuticals and chemical research. Its unique structure, featuring a pyrazole ring with a trifluoromethyl group, confers specific properties that make it suitable for diverse applications.
Scientific Research Applications
Chemistry
Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.
Catalysis: : Participates in catalytic cycles for specific chemical transformations.
Biology
Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.
Biological Probes: : Used to study biological pathways and interactions.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Drug Design: : Acts as a lead compound in the development of new drugs.
Industry
Material Science: : Involved in the synthesis of advanced materials.
Agrochemicals: : Utilized in the development of crop protection agents.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:
Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.
Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.
Coupling: : Connecting the pyrazole moiety with the butanamide derivative.
Industrial Production Methods
Industrial synthesis scales up these methods with optimized reaction conditions:
Continuous Flow Chemistry: : Enhances yield and efficiency.
Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.
Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: : Typically forms oxo derivatives under mild conditions.
Reduction: : Converts to amine derivatives using reducing agents.
Substitution: : Facilitates halogenation or nitration at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.
Major Products
Oxidized Products: : Oxo-functionalized derivatives.
Reduced Products: : Amino-functionalized derivatives.
Substituted Products: : Halogenated or nitrated compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Lacks the trifluoromethyl group.
N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Substitutes the cyclopropyl group with a phenyl group.
Uniqueness
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide stands out due to its trifluoromethyl and cyclopropyl groups, which enhance its stability and biological activity compared to similar compounds.
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Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLADLRGLHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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